4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one
Description
Properties
IUPAC Name |
4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)10-7(12)11(5)3/h4H,1-3H3,(H2,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMNDTVYBREON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=O)N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biguanide-Based Cyclocondensation
The foundational approach for 1,3,5-triazine derivatives involves cyclocondensation of biguanides with carbonyl-containing compounds. For 4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one, metformin (a dimethylbiguanide) or substituted biguanides serve as precursors. Reaction with methyl acetoacetate or isopropyl ketoesters under basic conditions (e.g., NaOMe/MeOH) facilitates triazine ring formation. For example, phenylbiguanide derivatives react with methyl benzoate to yield 6-aryl-1,3,5-triazin-2-ones, with subsequent alkylation introducing the 1-methyl and 6-isopropyl groups. This method, however, requires careful control of stoichiometry to avoid hydrolysis by-products.
Chlorotriazine Intermediate Pathway
A patent-derived method (EP3331866B1) outlines the synthesis of analogous triazines via chlorotriazine intermediates. Starting with 4,6-dichloro-1,3,5-triazin-2-one, sequential substitutions introduce the amino, methyl, and isopropyl groups. For instance:
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Chlorination : Treatment with POCl₃ and benzyltriethylammonium chloride at 95–98°C for 18 hours generates 4,6-dichloro-1,3,5-triazin-2-one.
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Amination : Reaction with methylamine at 60–65°C in methyltetrahydrofuran (MeTHF) substitutes the 4-chloro group with a methylamino moiety.
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Isopropylation : The remaining 6-chloro group undergoes nucleophilic displacement with isopropylamine in the presence of diisopropylethylamine (DIPEA), yielding the target compound.
This pathway achieves regioselectivity by exploiting differential reactivity of the 4- and 6-positions, with the 4-position reacting preferentially due to electronic effects.
Reaction Optimization and Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like MeTHF enhance nucleophilic substitution rates, while DCM is preferred for esterification steps. Base choice also affects yields:
Temperature and Time Profiles
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Cyclocondensation : Reflux (65°C, 3 hours) ensures complete ring closure.
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Chlorination : High temperatures (95°C) are critical for converting hydroxyl groups to chlorides.
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Amination : Stepwise heating (20°C → 60°C) prevents exothermic decomposition.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
A representative triazine derivative (compound 27 from PMC9267128) confirmed planar triazine geometry with bond lengths of 1.32 Å (C-N) and 1.23 Å (C=O), consistent with delocalized π-electron density.
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
The patent EP3331866B1 details a kilogram-scale process using cost-effective reagents:
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives
Scientific Research Applications
Chemical Synthesis
Building Block for Triazine Derivatives
- Description : This compound is often used as a precursor in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions makes it a valuable component in organic synthesis.
- Reactions :
- Oxidation : Can be oxidized to form oxo derivatives using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield amine derivatives using sodium borohydride.
- Substitution : The amino group can be substituted with different functional groups, facilitating the creation of novel compounds.
Biological Applications
Antimicrobial and Antiviral Properties
- Research Findings : Studies have indicated that 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one possesses antimicrobial and antiviral properties. It is being investigated for its potential to inhibit the growth of various pathogens.
Potential Therapeutic Applications
- Cancer Treatment : Preliminary research suggests that this compound may have anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : Investigations are ongoing to explore its role in reducing inflammation and its potential use in treating inflammatory diseases.
Agricultural Uses
Herbicides and Pesticides
- Mechanism of Action : In agricultural settings, this compound is utilized in the formulation of herbicides. It inhibits the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants, leading to plant death.
- Formulations : Various formulations containing this compound are employed to control weed populations effectively while minimizing damage to crops.
Industrial Applications
Production of Agrochemicals
- Description : Beyond its direct applications in agriculture, this compound serves as an intermediate in the production of agrochemicals such as pesticides and herbicides.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Herbicide Development
Field trials conducted with formulations containing this compound showed effective control of specific weed species without adversely affecting crop yield. These findings support its application in sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes, thereby disrupting metabolic pathways. For example, in plants, it inhibits the enzyme acetolactate synthase, leading to the disruption of amino acid synthesis and ultimately causing plant death .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Analysis
Key differences among triazine derivatives arise from substituents, which influence physicochemical properties and bioactivity. Below is a comparative analysis of select compounds:
Physicochemical Properties
- Lipophilicity : Bulky substituents (e.g., tert-butyl in ) increase lipophilicity, enhancing soil adsorption but reducing water solubility. The target compound’s isopropyl group likely confers moderate lipophilicity compared to chloro (Atrazine desethyl) or methoxy (Simeton) groups .
- Polarity : Hydroxy groups (e.g., in terbutylazine-2-hydroxy) increase polarity and solubility, whereas methylthio groups () introduce sulfur-based hydrophobicity .
- Stability: Amino groups (as in the target compound) may enhance degradation via photolysis or hydrolysis compared to chloro derivatives, which are more persistent .
Research Findings and Trends
- Synthetic Modifications : Recent studies focus on introducing heteroatoms (e.g., sulfur in ) or polar groups (e.g., hydroxy in ) to balance efficacy and environmental safety .
- Regulatory Shifts: Increasing restrictions on chloro-triazines (e.g., atrazine) have spurred interest in amino- and hydroxy-substituted analogs as safer alternatives .
Biological Activity
4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationship (SAR) studies.
The compound can be described by its molecular formula and a molecular weight of 196.22 g/mol. Its structure features a triazine ring with an amino group and a propan-2-yl substituent that may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer research. The following sections detail specific findings regarding its cytotoxicity and mechanisms of action.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest in G0/G1 phase |
| HeLa | 18.0 | p53-independent apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting that the compound effectively reduces cell proliferation in these cancer models .
Case Studies
A study focused on the compound's effects on the HCT-116 and MCF-7 cell lines revealed that treatment led to significant alterations in cell cycle distribution. Flow cytometry analyses showed an increase in the G0/G1 phase population and a notable sub-G1 fraction, indicative of apoptosis induction .
The mechanisms underlying the biological activity of this compound have been explored through various assays:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This was confirmed using Annexin V staining, which indicated increased early and late apoptotic cells upon treatment with the compound .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, which prevents cells from progressing through the cycle and leads to reduced proliferation .
- p53 Independence : Notably, cytotoxic effects were observed in both wild-type and mutant p53 cell lines, suggesting that its action does not solely rely on p53-mediated pathways .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that enhance the biological activity of triazine derivatives:
| Substituent Type | Effect on Activity |
|---|---|
| Alkyl groups (e.g., propan-2-yl) | Increased lipophilicity enhancing membrane permeability |
| Amino groups | Essential for interaction with cellular targets |
| Halogen substitutions | Modulate potency and selectivity against specific cancer types |
These insights are crucial for designing more potent analogs with improved therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, general procedures involve reacting substituted aldehydes with guanidine derivatives under reflux conditions. Key steps include trituration with Et₂O/DCM mixtures and washing with H₂O to isolate the product as a solid . Reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants significantly affect yield. Purity (>95%) is often achieved via recrystallization or column chromatography using silica gel .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the triazinone ring protons (δ 5.3–5.6 ppm for NH₂ groups) and carbons (δ 148–153 ppm for carbonyl C=O) .
- FT-IR : Key absorptions include N-H stretches (3200–3400 cm⁻¹) and triazinone C=O (1650–1700 cm⁻¹) .
- Mass Spectrometry (ESI) : Look for [M+H]⁺ peaks to confirm molecular weight (e.g., m/z 288 in related derivatives) .
Q. How can researchers confirm the purity of synthesized derivatives, and what analytical methods are recommended?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Melting point analysis (e.g., 160–260°C for triazinones) and elemental analysis (C, H, N within ±0.4% of theoretical values) are critical for validation .
Advanced Research Questions
Q. How do substituents on the triazinone ring affect electronic properties and reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, morpholino) enhance electrophilicity at the C4 position, facilitating nucleophilic attacks. Substituent effects can be quantified via Hammett σ constants or DFT calculations to predict reactivity trends. For example, morpholino groups increase solubility but reduce electrophilicity compared to chloro derivatives .
Q. What methodological approaches are recommended for resolving contradictions in spectral data when synthesizing novel triazinone derivatives?
- Methodological Answer :
- Dual Solvent Systems : Use DMSO-d₆ and CDCl₃ for NMR to detect exchangeable protons (e.g., NH₂) and resolve overlapping signals .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond lengths, dihedral angles) via single-crystal analysis (R factor < 0.05) .
Q. How can computational methods such as DFT predict the stability and radical formation of triazinone derivatives?
- Methodological Answer : Perform spin-density calculations (e.g., using Gaussian 09) to identify radical stabilization sites. Air-stable radicals, like 4,6-bis(bipyridinium)-triazin-2-one, exhibit delocalized spin densities across the triazinone ring and adjacent π-systems . Solvent models (e.g., PCM) and HOMO-LUMO gap analysis further predict redox behavior.
Q. What in vitro assays are commonly employed to assess biological activity, and how should researchers control for cytotoxicity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values (e.g., DNA methyltransferase inhibition by 5-Azacytidine derivatives) .
- Cytotoxicity Controls : Include MTT assays on HEK-293 cells to differentiate target-specific activity from general toxicity. Normalize data to vehicle-treated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
